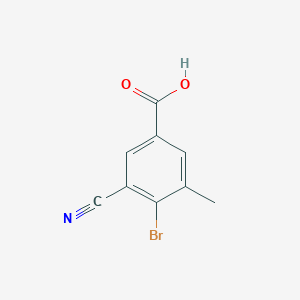

4-Bromo-3-cyano-5-methylbenzoic acid

描述

4-Bromo-3-cyano-5-methylbenzoic acid (CAS: 1805519-40-7) is a substituted benzoic acid derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.06 g/mol . Its structure features a bromine atom at the 4-position, a cyano group (-CN) at the 3-position, and a methyl group (-CH₃) at the 5-position of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing complex molecules due to its reactive functional groups.

属性

IUPAC Name |

4-bromo-3-cyano-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-2-6(9(12)13)3-7(4-11)8(5)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHILQUIDSYAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Bromination of Methyl-Substituted Benzoic Acids

Method Overview:

This route involves brominating a methyl-substituted benzoic acid precursor, such as 5-methylbenzoic acid, under controlled conditions to introduce the bromine atom at the desired position.

- Use of brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS).

- Catalysts such as iron (Fe) or iron(III) bromide (FeBr₃) to facilitate electrophilic aromatic substitution.

- Temperature control (typically 0–25°C) to prevent over-bromination.

Research Findings:

A study indicates that bromination of methylbenzoic acids with Br₂ in the presence of FeBr₃ yields regioselective substitution at the methyl group’s ortho or para positions, which can be directed to obtain the desired substitution pattern.

Data Table 1: Bromination of 5-Methylbenzoic Acid

| Reactant | Reagent | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 5-Methylbenzoic acid | Br₂ | FeBr₃ | 0–25°C | 70–85 | Regioselective bromination at position 4 |

Method Overview:

Following bromination, the introduction of the nitrile group (–CN) is achieved via nucleophilic substitution using cyanide sources such as cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂).

- Dissolution of the brominated intermediate in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

- Heating at elevated temperatures (60–80°C).

- Use of copper-catalyzed Sandmeyer-type reactions or direct nucleophilic substitution.

Research Findings:

A method described involves copper-catalyzed cyanation of aryl halides, yielding high purity nitrile derivatives with yields exceeding 85%. The process is adaptable for substituted benzoic acids bearing methyl and bromine groups.

Data Table 2: Cyanation of Brominated Benzoic Acid

| Intermediate | Cyanide Source | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Brominated benzoic acid | CuCN | DMF | 60–80°C | 85–90 | High efficiency in aromatic cyanation |

Alternative Multi-step Synthesis via Nitration and Functional Group Transformations

Method Overview:

An alternative involves nitration of methylbenzoic acid derivatives, followed by selective bromination and cyanation.

- Nitration of methylbenzoic acid to introduce nitro groups.

- Reduction of nitro groups to amino groups, then diazotization and substitution with cyanide.

- Bromination at specific positions guided by directing effects of existing substituents.

Research Findings:

This multi-step approach allows precise control over substitution patterns, especially when regioselectivity is critical. It is more complex but offers flexibility in synthesizing various derivatives.

Data Table 3: Multi-step Synthesis Pathway

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | 60–75 | Regioselective nitration |

| 2 | Reduction | Sn / HCl | 80 | Converts NO₂ to NH₂ |

| 3 | Diazotization | NaNO₂ / HCl | 85 | Forms diazonium salts |

| 4 | Cyanation | CuCN | 85 | Substitutes diazonium with nitrile |

Industrial Synthesis Considerations

Scale-up and Optimization:

Industrial synthesis emphasizes yield, purity, and cost-efficiency. Bromination and cyanation are performed under continuous flow conditions with precise temperature and reagent control. Solvent recovery and waste management are also critical.

Research Findings:

A patent describes an optimized process for large-scale production, utilizing bromination with controlled addition of bromine, followed by cyanation with copper salts in a solvent system that minimizes side reactions.

| Aspect | Industrial Method | Advantages |

|---|---|---|

| Reagent Control | Automated addition of bromine and cyanide | Safety and consistency |

| Solvent System | Use of recyclable solvents | Cost-effective |

Summary of Preparation Methods

| Method | Key Reagents | Main Steps | Typical Yield | Notes |

|---|---|---|---|---|

| Direct Bromination + Cyanation | Br₂, CuCN | Bromination of methylbenzoic acid, followed by cyanation | 85–90% | Most straightforward for lab-scale synthesis |

| Multi-step Nitration, Reduction, Cyanation | HNO₃, Sn, NaNO₂, CuCN | Nitration, reduction, diazotization, cyanation | 75–85% | Offers regioselectivity, complex |

| Industrial Continuous Process | Bromine, Copper salts | Controlled bromination and cyanation | >90% | Suitable for large-scale production |

化学反应分析

Types of Reactions: 4-Bromo-3-cyano-5-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the cyano group.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for the oxidation of the methyl group.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-cyano-5-methylbenzoic acid.

Reduction: 4-Bromo-3-amino-5-methylbenzoic acid.

Oxidation: 4-Bromo-3-cyano-5-carboxybenzoic acid.

科学研究应用

4-Bromo-3-cyano-5-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

Industry: It can be used in the production of advanced materials, such as polymers and dyes.

作用机制

The mechanism of action of 4-Bromo-3-cyano-5-methylbenzoic acid depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group in substitution reactions, while the cyano group can participate in nucleophilic addition reactions. The methyl group can influence the reactivity and stability of the compound through inductive and hyperconjugative effects.

相似化合物的比较

Comparison with Structural Analogs

The following table and analysis compare 4-bromo-3-cyano-5-methylbenzoic acid with structurally related brominated and cyaninated benzoic acid derivatives. Key differences in substituent positions, physical properties, and commercial availability are highlighted.

Table 1: Structural and Commercial Comparison of Brominated Benzoic Acids

Key Comparative Analysis

a) Substituent Position and Reactivity

- This compound exhibits a unique combination of electron-withdrawing groups (-Br, -CN) and an electron-donating methyl group. This arrangement influences its acidity (pKa) and reactivity in nucleophilic substitution or coupling reactions. In contrast, 4-bromo-5-cyano-2-methylbenzoic acid (a positional isomer) has the methyl group at the 2-position, which may sterically hinder reactions at the ortho position .

- 4-Bromo-3-methylbenzoic acid lacks the cyano group, reducing its polarity and making it less reactive in cyano-specific reactions (e.g., nitrile-to-amide transformations) compared to the cyano-containing analogs .

b) Physical Properties

- Melting points are unreported for most cyano-substituted derivatives. However, 4-bromo-3-methylbenzoic acid is listed with a melting point of 181°C in some sources, while its analogs (e.g., 4-bromo-2-methylbenzoic acid) show similar thermal stability .

- The introduction of a trifluoromethyl group in 2-bromo-5-(trifluoromethyl)benzoic acid significantly alters lipophilicity, enhancing membrane permeability in biological applications .

常见问题

Q. What are the optimal synthetic routes for preparing 4-bromo-3-cyano-5-methylbenzoic acid in a laboratory setting?

The compound is typically synthesized via bromination of 4-cyano-5-methylbenzoic acid under mild conditions (20–50°C) using bromine or N-bromosuccinimide (NBS) as brominating agents. Key steps include:

- Substrate preparation : Pre-purify the starting material (4-cyano-5-methylbenzoic acid) via recrystallization to minimize side reactions.

- Reaction monitoring : Use thin-layer chromatography (TLC) to track bromination progress and prevent over-substitution.

- Workup : Neutralize excess bromine with sodium thiosulfate, followed by extraction and vacuum distillation .

Table 1 : Example Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 20–50°C |

| Brominating Agent | Br₂ or NBS |

| Solvent | Dichloromethane or DMF |

| Reaction Time | 4–8 hours (TLC-dependent) |

Q. How do the functional groups in this compound influence its reactivity?

The bromine atom (electron-withdrawing group) enhances electrophilic substitution at the para position, while the cyano group directs nucleophilic attacks (e.g., hydrolysis to carboxylic acid derivatives). The methyl group sterically hinders reactions at the ortho position, favoring meta reactivity in further derivatization. Methodological considerations:

- Electrophilic substitution : Optimize Lewis acid catalysts (e.g., FeBr₃) for regioselective bromination .

- Nucleophilic cyano reactions : Use alkaline conditions (e.g., KOH/EtOH) for hydrolysis to amides or acids .

Q. What purification techniques are recommended for isolating this compound?

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.

- Column chromatography : Employ silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) for high-purity isolation.

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like di-brominated derivatives?

- Kinetic control : Use lower temperatures (20–30°C) and stoichiometric bromine (1.1 equivalents) to favor mono-bromination.

- In situ monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates dynamically.

- Computational modeling : Predict bromination sites using DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to guide experimental design .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm cyano/methyl groups via DEPT-135.

- FTIR : Identify C≡N stretch (~2240 cm⁻¹) and Br-C vibrations (650–500 cm⁻¹).

- HRMS : Use ESI+ mode to validate molecular ion [M+H]⁺ at m/z 254.97 (C₉H₆BrNO₂) with <2 ppm error .

Q. How does this compound interact with bacterial enzyme targets?

- Docking studies : Model interactions with E. coli dihydrofolate reductase (PDB: 1RX2) using AutoDock Vina to assess binding affinity.

- Enzyme assays : Measure IC₅₀ values via spectrophotometric inhibition assays (NADPH depletion at 340 nm).

- Structure-activity relationship (SAR) : Modify the methyl group to ethyl or isopropyl to evaluate steric effects on inhibition .

Q. What strategies mitigate degradation of this compound under acidic conditions?

- Stabilization : Store in amber vials at –20°C with desiccants (silica gel).

- Buffered solutions : Use pH 7.4 phosphate buffer for biological assays to prevent hydrolysis of the cyano group.

- Derivatization : Convert to methyl ester (via SOCl₂/MeOH) for improved stability in long-term studies .

Methodological Notes

- Contradictions in evidence : While emphasizes bromination at 20–50°C, other studies on similar compounds (e.g., ) suggest higher temperatures (80°C) for faster kinetics. Researchers should validate conditions based on substrate purity and desired selectivity.

- Safety : Always use fume hoods and PPE (nitrile gloves, goggles) due to bromine’s toxicity and the compound’s potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。